5-Ethyl-4-(furan-2-yl)-pyrimidine

Description

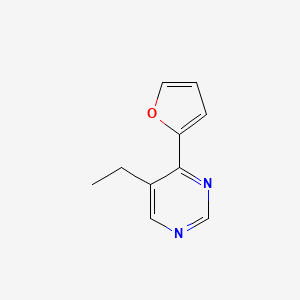

5-Ethyl-4-(furan-2-yl)-pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an ethyl group at position 5 and a furan-2-yl moiety at position 3. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and electronic properties.

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-ethyl-4-(furan-2-yl)pyrimidine |

InChI |

InChI=1S/C10H10N2O/c1-2-8-6-11-7-12-10(8)9-4-3-5-13-9/h3-7H,2H2,1H3 |

InChI Key |

ITSHPGCNROKFNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CN=C1C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-Ethyl-4-(furan-2-yl)-pyrimidine, enabling comparative analysis:

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structure : Features a tetrahydropyrimidine ring (partially saturated) with a methoxymethyl-substituted furan, an ester group, and a methyl substituent .

- Key Differences: Ring Saturation: The tetrahydropyrimidine core introduces conformational flexibility and reduced aromaticity compared to the fully aromatic pyrimidine in the target compound. The ester and methyl groups at positions 5 and 6 further differentiate its electronic profile.

- Synthesis : Prepared via a Biginelli-like multicomponent reaction, highlighting the role of acid catalysis in forming the tetrahydropyrimidine scaffold .

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structure : Similar to the above but lacks the methoxymethyl group on the furan ring .

- Crystal Structure: Single-crystal X-ray data reveal a planar tetrahydropyrimidine ring with intramolecular hydrogen bonding (N–H⋯O), stabilizing the structure . This contrasts with the fully unsaturated pyrimidine in the target compound, which may exhibit stronger π-π stacking interactions.

4,6-Dibromo-3-hydroxypicolinate Esters

- Structure: Derived from furan-2-yl aminoacetates via bromination-rearrangement reactions .

- Key Differences :

- Bromination : The introduction of bromine atoms increases molecular weight and electronegativity, enhancing reactivity in cross-coupling reactions.

- Functional Groups : The hydroxypicolinate ester moiety diverges significantly from the pyrimidine core, suggesting distinct applications in agrochemical or pharmaceutical synthesis .

Structural and Functional Comparison Table

Implications of Structural Differences

- Aromaticity vs. Saturation : The fully unsaturated pyrimidine core in the target compound likely enhances thermal stability and electronic conjugation compared to saturated analogs .

- Substituent Effects : The ethyl group in the target compound may confer lipophilicity, favoring membrane permeability in biological systems. In contrast, ester-containing analogs (e.g., ) exhibit higher solubility in aqueous environments.

- Synthetic Accessibility : The Biginelli reaction is a versatile route for tetrahydropyrimidines, but synthesizing the target compound may require alternative strategies, such as Suzuki coupling for aromatic pyrimidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.